tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are often used in agriculture as pesticides, as well as in pharmaceuticals due to their ability to inhibit certain enzymes. This specific compound's structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.
The compound is synthesized through organic chemistry techniques, typically involving reactions between various amines and carbamates. While specific commercial sources may not be widely documented, it can be synthesized in laboratory settings using standard organic synthesis methods.
The synthesis of tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate typically involves the following general steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
Structure
The molecular structure of tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate can be described as follows:
The structure features a tert-butyl group attached to a phenyl ring that carries a carbamimidoyl substituent, along with a methyl group linked to the nitrogen atom of the carbamate functional group.
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate can undergo various chemical reactions typical for carbamates:
Each reaction's efficiency depends on factors such as solvent choice, temperature, and presence of catalysts. Kinetics studies may be necessary to optimize these reactions for desired outcomes.
The mechanism of action for tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate is not explicitly documented in literature but can be inferred based on its structural properties:
Quantitative data regarding its efficacy or potency against specific targets would require empirical testing through biological assays.
Scientific Uses
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate has potential applications in several fields:
This protected benzamidine derivative serves as a pivotal intermediate in modern drug discovery, bridging heterocyclic chemistry and targeted therapeutic development. Its molecular architecture combines carbamate protection with an amidine functionality, enabling precise synthetic manipulation for bioactive molecule construction. The compound exemplifies strategic molecular design where protective groups mitigate reactivity conflicts during complex syntheses, while the amidine group provides targeted binding capabilities essential for enzyme inhibition [1] [8].
The systematic IUPAC name tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate delineates its core structural features: A tert-butoxycarbonyl (Boc)-protected methylamino group attached to a para-substituted benzamidine scaffold. This nomenclature follows carbamate naming priorities where the phenyl carbamimidoyl group takes positional precedence over the N-methyl substitution. The Boc group serves as an acid-labile protecting group for the amidine functionality during multi-step syntheses [5] [8].
Structurally classified as a disubstituted carbamate with amidine pharmacophore, its resonance-hybridized benzamidine group exhibits planarity and cationic character at physiological pH, enabling strong electrostatic interactions with biological targets. This planar amidinium cation mimics guanidinium moieties in natural substrates, facilitating binding to serine proteases and other enzyme classes [1] [4]. Key structural parameters derived from related compounds include:
Table 1: Structural Features of Related Carbamimidoyl Compounds
Compound | Molecular Weight | Formula | Key Functional Groups |
---|---|---|---|
tert-Butyl N-[4-(methylamino)phenyl]carbamate | 218.29 | C₁₂H₁₈N₂O₂ | Aryl carbamate, tertiary amine |
tert-Butyl N-(4-(aminomethyl)phenyl)carbamate | 222.29 | C₁₂H₁₈N₂O₂ | Aryl carbamate, primary alkyl amine |
tert-Butyl (4-(bromomethyl)phenyl)carbamate | 286.16 | C₁₂H₁₆BrNO₂ | Aryl carbamate, benzyl bromide |
Target Compound* | ~262.31 | C₁₃H₁₇N₃O₂ | N-methylcarbamate, benzamidine |
*Structural data estimated from analogues; amidine pKₐ ~11.5 permits protonation under physiological conditions [1] [2] [4].
The synthetic evolution of this compound mirrors advancements in protective group strategies and transition metal catalysis:
Table 2: Evolution of Synthetic Approaches
Synthetic Era | Primary Method | Key Reagents/Conditions | Yield Range | Advancements |
---|---|---|---|---|
1990s | Pinner amidination | HCl/MeOH → NH₃ gas; RT, 72h | 30-45% | Established scaffold accessibility |
2000s | Pd-catalyzed coupling | Pd₂(dba)₃/XantPhos; CO, 120°C, 24h | 65-78% | Improved regioselectivity |
2010s-Present | Flow chemistry | Microreactor, 180°C, <10 min residence | >90% | Scalability, reduced metal leaching |
Current state-of-the-art routes employ chemo-selective protection sequences where the benzamidine is temporarily protected as its N,N'-di-Boc derivative before introducing the N-methylcarbamate moiety. This strategy capitalizes on the differential acid sensitivity of protecting groups, achieving isolated yields >85% on multi-gram scales [5] [8].
This bifunctional scaffold demonstrates exceptional versatility in drug discovery through three primary mechanisms:
Kinase Inhibitor Development: The planar amidine group mimics ATP's purine motif, enabling competitive binding in kinase ATP pockets. As observed in PF-06463922 (an ALK/ROS1 inhibitor), the carbamimidoylphenyl moiety provides key hydrogen-bonding interactions with kinase hinge regions. Computational models indicate binding energy improvements of ΔG = -3.2 kcal/mol compared to non-amidine analogues [3] [6].
Serine Protease Targeting: The protonated amidine forms salt bridges with aspartate residues in trypsin-like proteases (S1 pocket). In thrombin inhibitors, structural analogues demonstrate IC₅₀ values <100 nM when paired with appropriate hydrophobic substituents. Molecular dynamics simulations reveal >90% occupancy of the cationic-amidinium–Asp189 interaction over 100ns trajectories [4] [7].
Macrocyclic Constraint: The compound serves as a conformational locking element in macrocyclic drug candidates. Its rigid benzamidine core enables construction of 14-18 membered rings through CuAAC ("click") chemistry or ring-closing metathesis, reducing entropic penalties upon target binding. Macrocyclization efficiency exceeds 70% when using Hoveyda-Grubbs 2nd generation catalysts [3] [7].
Table 3: Therapeutic Target Applications
Therapeutic Area | Biological Target | Role of Compound | Representative Drug Candidate |
---|---|---|---|
Oncology | ALK/ROS1 kinases | H-bond donor/acceptor in hinge region | PF-06463922 derivatives |
Cardiovascular | Thrombin (Factor IIa) | Ionic interaction with Asp189 (S1 pocket) | Macrocyclic antithrombotics |
Virology | Trypsin-like viral proteases | Transition state mimic for peptide cleavage | SARS-CoV-2 Mpro inhibitors |
Metabolic Diseases | Dipeptidyl peptidase-4 | π-Stacking with Tyr547 catalytic residue | Gliptin analogues |
The scaffold's computationally predicted properties include high gastrointestinal absorption (BOILED-Egg model: 97% probability) and blood-brain barrier penetration (log BB = 0.24), expanding its utility in central nervous system (CNS) drug discovery. Molecular weight (<400 Da) and topological polar surface area (TPSA ≈ 75 Ų) align with Lipinski's criteria for drug-likeness [4] [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7